1-Bromo-5-nitronaphthalene
Overview
Description
1-Bromo-5-nitronaphthalene is an organic compound with the molecular formula C₁₀H₆BrNO₂ and a molecular weight of 252.064 g/mol . This compound is a derivative of naphthalene, where a bromine atom and a nitro group are substituted at the 1 and 5 positions, respectively. It is commonly used in various chemical syntheses and research applications due to its unique chemical properties.
Preparation Methods
1-Bromo-5-nitronaphthalene can be synthesized through several methods. One common synthetic route involves the bromination of 5-nitronaphthalene. This reaction typically uses bromine (Br₂) as the brominating agent in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr₃). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .
Industrial production methods may involve similar bromination processes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial synthesis.
Chemical Reactions Analysis
1-Bromo-5-nitronaphthalene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as cyanide (CN⁻) to form 5-nitronaphthalonitrile.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen (H₂) in the presence of a catalyst such as palladium on carbon (Pd/C).
Oxidation Reactions: Although less common, the compound can undergo oxidation reactions under specific conditions to form different oxidized products.
Common reagents used in these reactions include bromine, cyanide salts, hydrogen gas, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Bromo-5-nitronaphthalene is utilized in a wide range of scientific research applications:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new synthetic methodologies.
Biology: The compound can be used in the study of biological systems, particularly in the investigation of enzyme-catalyzed reactions involving nitro and bromo groups.
Medicine: Research into potential pharmaceutical applications includes exploring its derivatives for antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 1-Bromo-5-nitronaphthalene involves its interaction with various molecular targets. The bromine atom and nitro group can participate in electrophilic and nucleophilic reactions, respectively. These interactions can lead to the formation of new chemical bonds and the modification of existing ones. The specific pathways and molecular targets depend on the context of its use, such as in synthetic chemistry or biological studies .
Comparison with Similar Compounds
1-Bromo-5-nitronaphthalene can be compared with other similar compounds, such as:
1-Bromo-2-nitronaphthalene: Similar structure but with the nitro group at the 2-position.
1-Bromo-4-nitronaphthalene: Nitro group at the 4-position.
1-Nitronaphthalene: Lacks the bromine atom, only has the nitro group.
5-Bromo-1-nitronaphthalene: Similar to this compound but with different substitution patterns.
The uniqueness of this compound lies in its specific substitution pattern, which influences its reactivity and applications in various fields.
Properties
IUPAC Name |
1-bromo-5-nitronaphthalene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrNO2/c11-9-5-1-4-8-7(9)3-2-6-10(8)12(13)14/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTYRDQXZRJZHOX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC=C2Br)C(=C1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60277372 | |
Record name | 1-Bromo-5-nitronaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60277372 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5328-76-7 | |
Record name | 1-Bromo-5-nitronaphthalene | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1993 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Bromo-5-nitronaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60277372 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Bromo-5-nitronaphthalene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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